Aconityldoxorubicin

Description

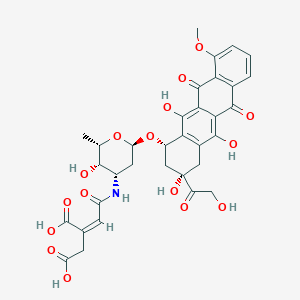

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-2-oxoethylidene]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33NO16/c1-12-27(40)16(34-20(37)6-13(32(45)46)7-21(38)39)8-22(49-12)50-18-10-33(47,19(36)11-35)9-15-24(18)31(44)26-25(29(15)42)28(41)14-4-3-5-17(48-2)23(14)30(26)43/h3-6,12,16,18,22,27,35,40,42,44,47H,7-11H2,1-2H3,(H,34,37)(H,38,39)(H,45,46)/b13-6-/t12-,16-,18-,22-,27+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULUYSQCLZAMJZ-DZMFYADZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C=C(CC(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)/C=C(/CC(=O)O)\C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114390-31-7 | |

| Record name | Aconityldoxorubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114390317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Aconityldoxorubicin: A Technical Guide to Discovery, Synthesis, and Preclinical Evaluation

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Aconityldoxorubicin (ADOX) represents a significant advancement in the field of targeted cancer therapy. This prodrug of the potent anthracycline chemotherapeutic, doxorubicin, is designed for tumor-specific activation through the incorporation of a pH-sensitive cis-aconityl linker. This design leverages the acidic microenvironment characteristic of tumor tissues and intracellular compartments, such as endosomes and lysosomes, to facilitate the controlled release of doxorubicin, thereby enhancing its therapeutic index and mitigating the dose-limiting cardiotoxicity associated with the parent drug. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, offering detailed experimental protocols and quantitative data to support further research and development in this promising area of oncology.

Discovery and Rationale

The development of this compound was driven by the need to improve the safety and efficacy of doxorubicin, a cornerstone of many chemotherapy regimens. The clinical utility of doxorubicin is often hampered by severe side effects, most notably cardiotoxicity and myelosuppression. The core concept behind this compound is the creation of a prodrug that remains largely inactive at physiological pH (7.4) but undergoes rapid hydrolysis in the acidic milieu of tumors (pH ~6.5-7.0) and endo-lysosomal compartments (pH ~4.5-6.0).

The cis-aconityl moiety was selected as the linker due to the well-documented pH-dependent hydrolysis of its amide bond. The presence of a neighboring carboxylic acid group in the cis-isomer facilitates intramolecular catalysis of amide bond cleavage under acidic conditions, leading to the release of the active doxorubicin molecule. The trans-isomer, lacking this spatial arrangement, exhibits significantly slower hydrolysis rates, highlighting the critical importance of isomeric purity for optimal prodrug performance.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of doxorubicin with cis-aconitic anhydride. This reaction yields a mixture of the desired cis-Aconityldoxorubicin and the less active trans-Aconityldoxorubicin, necessitating a purification step to isolate the active isomer.

Experimental Protocol: Synthesis of cis-Aconityldoxorubicin

This protocol is adapted from the method of Kakinoki et al. (2008), which is a modification of the original procedure developed by Shen and Ryser.

Materials:

-

Doxorubicin hydrochloride

-

cis-Aconitic anhydride

-

Dioxane

-

0.1 M Sodium Phosphate Dibasic (Na₂HPO₄) solution

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

High-Performance Liquid Chromatography (HPLC) system

-

Lyophilizer

Procedure:

-

Dissolve 27 mg (173.1 µmol) of cis-aconitic anhydride in 1 mL of dioxane.

-

In a separate flask, dissolve 30 mg (51.7 µmol) of doxorubicin in 10 mL of 0.1 M Na₂HPO₄ solution.

-

Place the doxorubicin solution in an ice bath to maintain a low temperature.

-

Add the cis-aconitic anhydride solution dropwise to the cold doxorubicin solution while stirring.

-

Monitor and maintain the pH of the reaction mixture between 8.9 and 9.0 using a suitable base (e.g., 0.1 M NaOH).

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Upon completion of the reaction, the mixture will contain both cis- and trans-Aconityldoxorubicin isomers.

-

Separate the isomers using preparative HPLC. The specific conditions (column, mobile phase, flow rate) should be optimized to achieve baseline separation.

-

Collect the fraction corresponding to cis-Aconityldoxorubicin.

-

Lyophilize the collected fraction to obtain the final product as a solid.

Yields: The reaction typically yields a mixture of isomers. Reported yields for the individual isomers after separation are approximately 36.3% for cis-Aconityldoxorubicin and 44.8% for trans-Aconityldoxorubicin.[1][2]

Characterization

The successful synthesis and purification of cis-Aconityldoxorubicin should be confirmed by spectroscopic methods.

-

¹H-NMR and ¹³C-NMR: To confirm the covalent attachment of the aconityl linker to the amino group of the daunosamine sugar of doxorubicin and to verify the cis-configuration of the double bond.

-

Mass Spectrometry: To confirm the molecular weight of the conjugate.

pH-Sensitive Hydrolysis

The key feature of this compound is its pH-dependent release of doxorubicin. This is typically evaluated by incubating the compound in buffers of varying pH and measuring the rate of doxorubicin release over time, often by HPLC.

Quantitative Data on Doxorubicin Release

| pH | Isomer | Half-life of Doxorubicin Release (hours) |

| 7.4 | cis | Stable |

| 5.0 | cis | 3 |

| 5.0 | trans | 14 |

Data from studies on PVA-conjugated this compound, demonstrating the relative stability and pH-sensitivity of the isomers.[1]

The significantly shorter half-life of the cis-isomer at acidic pH highlights its suitability for targeted drug release in the tumor microenvironment and within cancer cells.

Biological Evaluation

The cytotoxic activity of this compound is a critical measure of its potential as an anticancer agent. This is typically assessed in vitro using cancer cell lines.

Experimental Protocol: [³H]Uridine Incorporation Assay for Cytotoxicity

This assay measures the inhibition of RNA synthesis, a key downstream effect of doxorubicin's mechanism of action, as an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., J774.1)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (and doxorubicin as a control)

-

[³H]Uridine (radioactive)

-

Trichloroacetic acid (TCA)

-

Scintillation counter and scintillation fluid

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and doxorubicin in cell culture medium.

-

Remove the old medium from the cells and add the drug-containing medium. Include a no-drug control.

-

Incubate the cells with the drugs for a specified period (e.g., 24, 48, or 72 hours).

-

Add a known concentration of [³H]uridine to each well and incubate for a further period (e.g., 4 hours) to allow for incorporation into newly synthesized RNA.

-

Terminate the incubation by aspirating the medium and washing the cells with cold phosphate-buffered saline (PBS).

-

Precipitate the macromolecules (including RNA) by adding cold TCA.

-

Wash the wells with TCA to remove unincorporated [³H]uridine.

-

Solubilize the precipitate in a suitable solvent (e.g., 0.1 M NaOH).

-

Transfer the solubilized content to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

The amount of incorporated [³H]uridine is proportional to the rate of RNA synthesis and, therefore, cell viability. Calculate the percentage of inhibition relative to the untreated control cells.

Mechanism of Action and Signaling Pathways

The proposed mechanism of action for this compound involves several key steps, from systemic administration to the ultimate cytotoxic effect within the cancer cell.

Caption: Proposed mechanism of action for this compound.

Experimental and Logical Workflows

The development and evaluation of this compound follow a logical progression from synthesis to in vivo testing.

Caption: General workflow for the development of this compound.

Conclusion and Future Directions

This compound holds considerable promise as a tumor-targeted prodrug of doxorubicin. Its elegant design, which exploits the acidic tumor microenvironment for drug activation, has been validated in preclinical studies. The synthesis, while requiring careful purification to isolate the active cis-isomer, is achievable through established chemical methods. Future research should focus on optimizing drug delivery systems, such as conjugation to polymers or antibodies, to further enhance tumor accumulation and cellular uptake.[1][2] Additionally, comprehensive in vivo studies are necessary to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to confirm its improved safety profile compared to conventional doxorubicin. The continued development of such pH-sensitive drug delivery systems represents a valuable strategy in the ongoing effort to create more effective and less toxic cancer therapies.

References

A Technical Guide to the Conjugation of Cis-Aconitic Anhydride to Doxorubicin for pH-Sensitive Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the conjugation of cis-aconitic anhydride to the anthracycline chemotherapeutic agent doxorubicin (DOX). This chemical modification creates a pH-sensitive prodrug designed for targeted delivery to the acidic microenvironment of tumors and intracellular compartments such as endosomes and lysosomes. The acid-labile cis-aconityl linkage remains stable at physiological pH (7.4) but is hydrolyzed in acidic conditions, releasing the active doxorubicin payload. This strategy aims to enhance the therapeutic index of doxorubicin by minimizing its systemic toxicity and maximizing its efficacy at the tumor site.

Synthesis and Characterization of Doxorubicin-Aconitate Conjugate

The synthesis of the doxorubicin-aconitate conjugate is a critical process that involves the formation of an amide bond between the primary amine of doxorubicin and cis-aconitic anhydride. This reaction typically results in a mixture of cis and trans isomers, which can be separated and characterized.

Synthesis of Aconityl-Doxorubicin (ADOX)

A widely adopted method for the synthesis of Aconityl-Doxorubicin (ADOX) is a modification of the procedure originally described by Shen and Ryser.[1][2] The reaction involves the acylation of the amino group of doxorubicin with cis-aconitic anhydride.

Experimental Protocol:

-

Dissolve Doxorubicin hydrochloride in an appropriate aqueous buffer and adjust the pH to a range of 8.0-8.5 using a suitable base, such as 1 M NaOH.

-

Slowly add a solution of cis-aconitic anhydride to the doxorubicin solution while maintaining the pH between 8.0 and 8.5 with the dropwise addition of 1 M NaOH.

-

Allow the reaction to proceed at room temperature for approximately one hour with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the resulting mixture contains both cis-ADOX and trans-ADOX isomers.

Purification of ADOX Isomers

The separation of the cis and trans isomers of ADOX is crucial as they exhibit different drug release kinetics.[2] High-performance liquid chromatography (HPLC) is the method of choice for this purification.

Experimental Protocol:

-

Employ a reversed-phase C18 column for the separation.

-

Utilize a gradient elution system with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Set the flow rate to 1.0 mL/min.

-

Monitor the elution profile using a fluorescence detector with excitation and emission wavelengths set at 490 nm and 550 nm, respectively.

-

Collect the fractions corresponding to the cis and trans isomers for further characterization and use.

Characterization of ADOX Isomers

The purified isomers are characterized to confirm their identity and purity.

-

Mass Spectrometry (MS): Time-of-flight mass spectrometry (TOF-MS) is used to determine the molecular weight of the conjugates, confirming the successful addition of the aconityl group to doxorubicin.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are employed to elucidate the chemical structure of the cis and trans isomers, confirming the position of the aconityl linkage.[2]

Quantitative Data

| Parameter | Value | Reference |

| Yield of cis-ADOX | 36.3% | [2] |

| Yield of trans-ADOX | 44.8% | [2] |

pH-Sensitive Release of Doxorubicin

The key feature of the doxorubicin-aconitate conjugate is its ability to release the drug in a pH-dependent manner. This is typically evaluated through in vitro drug release studies.

Experimental Protocol: In Vitro Drug Release using Dialysis

-

Prepare solutions of the doxorubicin-aconitate conjugate in phosphate-buffered saline (PBS) at different pH values, typically pH 7.4 (physiological) and pH 5.0-5.5 (endosomal/lysosomal).

-

Enclose a known concentration of the conjugate solution within a dialysis membrane (e.g., with a molecular weight cutoff of 10-14 kDa).

-

Immerse the dialysis bag in a larger volume of the corresponding pH buffer at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots from the external buffer and replace with fresh buffer to maintain sink conditions.

-

Quantify the amount of released doxorubicin in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry (at 480 nm) or HPLC with fluorescence detection.

-

Calculate the cumulative percentage of drug release over time.

Quantitative Drug Release Data

| Conjugate | pH | Half-life of Doxorubicin Release | Reference |

| PVA-cis-ADOX | 5.0 | 3 hours | [2] |

| PVA-trans-ADOX | 5.0 | 14 hours | [2] |

| Polymer-cis-ADOX | 7.4 | Stable (minimal release) | [2] |

In Vitro Cytotoxicity Assessment

The cytotoxic activity of the doxorubicin-aconitate conjugate is evaluated in cancer cell lines to determine its efficacy. The MTT assay is a commonly used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

-

Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Prepare a series of dilutions of the doxorubicin-aconitate conjugate, free doxorubicin (as a positive control), and a vehicle control in cell culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.

-

Solubilize the resulting formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Quantitative Cytotoxicity Data

| Compound | Cell Line | IC50 | Reference |

| Free Doxorubicin | B16F10 | 0.3 µg/mL | |

| ISA1Dox Conjugate | B16F10 | 6 µg Dox/mL | |

| ISA23Dox Conjugate | B16F10 | 10 µg Dox/mL |

Cellular Uptake and Intracellular Localization

Visualizing the cellular uptake and subcellular distribution of the doxorubicin-aconitate conjugate is essential to confirm its mechanism of action. Confocal microscopy is a powerful tool for this purpose, leveraging the intrinsic fluorescence of doxorubicin.

Experimental Protocol: Confocal Microscopy

-

Seed cancer cells on glass coverslips in a petri dish and allow them to attach overnight.

-

Treat the cells with the doxorubicin-aconitate conjugate or free doxorubicin for various time points.

-

After treatment, wash the cells with PBS to remove any unbound compound.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Optionally, stain the cell nuclei with a fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips on microscope slides.

-

Image the cells using a confocal laser scanning microscope. Doxorubicin's red fluorescence can be excited at approximately 488 nm and its emission collected around 590 nm. DAPI's blue fluorescence can be excited at approximately 358 nm and its emission collected around 461 nm.

-

Analyze the images to determine the cellular uptake and subcellular localization of the doxorubicin.

Apoptosis Signaling Pathway

Doxorubicin is known to induce apoptosis through various mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II. The doxorubicin-aconitate conjugate, upon releasing doxorubicin within the cell, is expected to trigger similar apoptotic pathways.

The released doxorubicin can induce DNA damage, leading to the activation of the intrinsic apoptotic pathway. This involves the regulation of Bcl-2 family proteins, resulting in a decreased Bcl-2/Bax ratio.[3][4] This shift promotes the release of cytochrome c from the mitochondria into the cytosol.[3][4] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3.[5] Caspase-3 is a key effector caspase that cleaves various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

Experimental Protocol: Caspase Activity Assay

-

Lyse the cells treated with the doxorubicin-aconitate conjugate or controls.

-

Use a commercially available colorimetric or fluorometric assay kit to measure the activity of specific caspases (e.g., caspase-3, caspase-9).

-

These assays are typically based on the cleavage of a specific peptide substrate conjugated to a chromophore or fluorophore by the active caspase.

-

Measure the resulting signal using a microplate reader.

-

Quantify the fold-increase in caspase activity relative to untreated control cells.

Visualizations

Chemical Conjugation of Doxorubicin and cis-Aconitic Anhydride

Caption: Conjugation of doxorubicin to cis-aconitic anhydride.

Experimental Workflow for pH-Dependent Drug Release

Caption: Workflow for in vitro pH-dependent drug release study.

Signaling Pathway of Doxorubicin-Aconitate Induced Apoptosis

Caption: Apoptosis signaling pathway induced by doxorubicin.

References

- 1. kar.kent.ac.uk [kar.kent.ac.uk]

- 2. Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Doxorubicin treatment in vivo causes cytochrome C release and cardiomyocyte apoptosis, as well as increased mitochondrial efficiency, superoxide dismutase activity, and Bcl-2:Bax ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

An In-depth Technical Guide to Aconityldoxorubicin: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aconityldoxorubicin is a synthetically derived prodrug of the widely used chemotherapeutic agent, doxorubicin. By conjugating doxorubicin to cis-aconitic anhydride, a pH-sensitive linker is introduced, designed to facilitate targeted drug release in the acidic tumor microenvironment. This modification aims to enhance the therapeutic index of doxorubicin by minimizing systemic toxicity while concentrating its cytotoxic effects at the tumor site. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological characteristics of this compound. Detailed experimental protocols for its synthesis and in vitro evaluation are also presented to support further research and development in the field of targeted cancer therapy.

Chemical Structure and Properties

This compound is formed through an amide linkage between the primary amino group of doxorubicin and one of the carboxyl groups of cis-aconitic anhydride.

Chemical Formula: C₃₃H₃₃NO₁₆

Molecular Weight: 699.61 g/mol

CAS Number: 114390-31-7

A schematic of the synthesis of cis-Aconityldoxorubicin is presented below.[1][2]

Caption: Synthesis of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₃NO₁₆ | |

| Molecular Weight | 699.61 g/mol | |

| CAS Number | 114390-31-7 | |

| Solubility (Doxorubicin HCl) | Ethanol: ~1 mg/mLDMSO: ~10 mg/mLAqueous buffers: Sparingly soluble | [3] |

| pKa (cis-aconityl linker) | The cis-aconityl linker is designed for hydrolysis in acidic environments (pH 4.5-6.5).[3] | [3] |

| Stability | Stable at neutral pH (7.4), undergoes hydrolysis at acidic pH.[4][5] | [4][5] |

Mechanism of Action and Biological Properties

The primary mechanism of action of this compound is centered on its pH-sensitive release of doxorubicin. The cis-aconityl linker is stable at physiological pH (7.4) but is designed to be hydrolyzed in the acidic microenvironment of tumors or within the endosomal/lysosomal compartments of cancer cells (pH 5.0-6.5).[3] Upon cleavage of the linker, free doxorubicin is released, which can then exert its cytotoxic effects.

The released doxorubicin acts through multiple mechanisms:

-

DNA Intercalation: Doxorubicin intercalates between DNA base pairs, inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA strand breaks and subsequent apoptosis.

-

Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including lipids, proteins, and DNA.

The following diagram illustrates the proposed mechanism of action for this compound.

Caption: Proposed mechanism of action of this compound.

In Vitro Cytotoxicity

While specific IC₅₀ values for this compound are not extensively reported in publicly available literature, studies on similar pH-sensitive doxorubicin conjugates have demonstrated potent cytotoxic activity against various cancer cell lines. The cytotoxicity of this compound is expected to be comparable to or slightly lower than free doxorubicin in acidic conditions that facilitate drug release. It is anticipated to exhibit significantly lower toxicity at neutral pH due to the stability of the conjugate.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the modified method of Shen and Ryser.[4][5]

Materials:

-

Doxorubicin hydrochloride

-

cis-Aconitic anhydride

-

Anhydrous pyridine

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Dissolve doxorubicin hydrochloride in anhydrous pyridine under an inert atmosphere (Argon or Nitrogen).

-

Add a molar excess of cis-aconitic anhydride to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

-

Upon completion, precipitate the product by adding the reaction mixture dropwise to a stirred solution of anhydrous diethyl ether.

-

Collect the precipitate by filtration and wash with anhydrous diethyl ether.

-

Dry the crude product under vacuum.

-

Purify the this compound conjugate by HPLC.

-

Characterize the final product using techniques such as Mass Spectrometry and NMR to confirm its structure and purity.

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general guideline for assessing the cytotoxicity of this compound against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

This compound stock solution (in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the drug. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

-

Carefully remove the medium containing MTT.

-

Add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

The following diagram illustrates the workflow for the MTT assay.

Caption: MTT assay workflow.

Pharmacokinetics

Specific pharmacokinetic data for this compound is limited. However, the design of the prodrug suggests that its pharmacokinetic profile will differ significantly from that of free doxorubicin. The conjugation is expected to alter the distribution and clearance of the drug. The pharmacokinetic parameters of doxorubicin, such as a terminal half-life of 20-30 hours and a large volume of distribution, are well-documented.[6] The pharmacokinetic profile of this compound would need to be determined through in vivo studies to assess parameters such as Cmax, Tmax, and AUC (Area Under the Curve).[7][8][9]

Conclusion

This compound represents a promising pH-sensitive prodrug strategy to improve the therapeutic window of doxorubicin. Its design allows for targeted drug delivery to the acidic tumor microenvironment, potentially reducing systemic toxicity and enhancing anti-tumor efficacy. This technical guide provides a foundational understanding of its chemical and biological properties, along with essential experimental protocols to facilitate further investigation. Future research should focus on obtaining more detailed physicochemical and pharmacokinetic data, as well as comprehensive in vivo efficacy and toxicity studies, to fully elucidate the clinical potential of this compound.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics | PPTX [slideshare.net]

- 8. quora.com [quora.com]

- 9. m.youtube.com [m.youtube.com]

pH-Sensitive Cleavage of Aconityl Linkage: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The strategic design of stimuli-responsive linkers is a cornerstone of modern drug delivery, enabling the targeted release of therapeutic agents in specific microenvironments within the body. Among these, the aconityl linkage has emerged as a valuable tool due to its characteristic pH-sensitive hydrolysis. This technical guide provides an in-depth exploration of the core principles governing the cleavage of the aconityl linkage, offering detailed experimental protocols and quantitative data to support the research and development of next-generation drug delivery systems.

The Aconityl Linkage: Structure and Isomerism

The aconityl linkage is formed by the reaction of cis-aconitic anhydride with an amino group on a drug molecule, resulting in an amide bond with a pendant carboxylic acid group. This reaction can generate two isomers: the cis-aconityl linkage and the trans-aconityl linkage. The spatial orientation of the double bond in the aconityl moiety significantly influences the rate of hydrolysis, with the cis isomer exhibiting markedly faster cleavage in acidic conditions compared to its trans counterpart.[1][2] This difference in stability is a critical consideration in the design of pH-sensitive drug carriers.

Mechanism of pH-Sensitive Cleavage: Intramolecular Catalysis

The pH-dependent cleavage of the cis-aconityl linkage is a classic example of intramolecular catalysis. In an acidic environment, such as that found in endosomes and lysosomes (pH 4.5-6.5), the pendant carboxylic acid group of the cis-aconityl moiety is protonated. This protonated carboxylic acid group is positioned in close proximity to the amide bond, enabling it to act as an internal catalyst, facilitating the hydrolysis of the amide and the subsequent release of the conjugated drug. The trans isomer, due to its geometric configuration, does not allow for this efficient intramolecular catalysis, resulting in significantly greater stability at acidic pH.

Below is a diagram illustrating the proposed mechanism for the acid-catalyzed hydrolysis of the cis-aconityl linkage.

Caption: Proposed mechanism of intramolecular catalysis for cis-aconityl linkage cleavage.

Quantitative Data on Cleavage Kinetics

The rate of cleavage of the aconityl linkage is highly dependent on both the isomeric form and the pH of the surrounding medium. The cis isomer is significantly more labile at acidic pH, a property that is exploited for drug release in endosomal compartments. Below is a summary of the cleavage kinetics for doxorubicin (DOX) conjugated to poly(vinyl alcohol) (PVA) via cis- and trans-aconityl linkages.

| Linkage Isomer | pH | Half-life (t½) | Reference |

| PVA-cis-Aconityl-DOX | 5.0 | 3 hours | [1][3] |

| PVA-trans-Aconityl-DOX | 5.0 | 14 hours | [1][3] |

| PVA-cis-Aconityl-DOX | 7.4 | Stable | [1] |

| PVA-trans-Aconityl-DOX | 7.4 | Stable | [1] |

Experimental Protocols

Synthesis of N-(cis-Aconityl) Doxorubicin

This protocol is a modified method based on the work of Shen and Ryser for the synthesis of aconityl-doxorubicin (ADOX).[1][2]

Materials:

-

Doxorubicin hydrochloride (DOX·HCl)

-

cis-Aconitic anhydride

-

Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Dissolve DOX·HCl in anhydrous DMF.

-

Add a molar excess of TEA to the solution to neutralize the hydrochloride and deprotonate the amino group of doxorubicin. Stir the solution at room temperature for 30 minutes.

-

Add a molar excess of cis-aconitic anhydride to the reaction mixture.

-

Stir the reaction mixture at room temperature in the dark for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, precipitate the crude product by adding the reaction mixture dropwise to an excess of cold diethyl ether.

-

Collect the precipitate by filtration and wash with diethyl ether.

-

Purify the crude product by silica gel column chromatography to separate the cis- and trans-aconityl-doxorubicin isomers. A typical eluent system is a gradient of methanol in chloroform.

-

Collect the fractions containing the desired products and evaporate the solvent under reduced pressure.

-

Characterize the final products (cis-ADOX and trans-ADOX) by HPLC, mass spectrometry, and NMR spectroscopy.[1][3]

In Vitro pH-Sensitive Drug Release Assay

This protocol describes a method for determining the rate of drug release from a polymer-aconityl-drug conjugate at different pH values using a dialysis-based method followed by HPLC analysis.

Materials:

-

Polymer-aconityl-drug conjugate

-

Phosphate buffered saline (PBS) at pH 7.4

-

Acetate buffer at pH 5.0

-

Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)

-

Mobile phase for HPLC (e.g., acetonitrile/water gradient with a pH modifier like trifluoroacetic acid)

-

Drug standard for calibration curve

Procedure:

-

Prepare solutions of the polymer-aconityl-drug conjugate in the respective buffer (pH 7.4 and pH 5.0).

-

Transfer a known volume and concentration of the conjugate solution into a dialysis bag.

-

Place the sealed dialysis bag into a larger vessel containing a known volume of the corresponding buffer (release medium).

-

Incubate the system at 37°C with gentle agitation.

-

At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

-

Analyze the collected samples by HPLC to quantify the concentration of the released drug.

-

Generate a calibration curve using known concentrations of the free drug standard.

-

Calculate the cumulative percentage of drug released at each time point.

-

Plot the cumulative drug release as a function of time to determine the release profile and calculate the half-life of release at each pH.

Below is a diagram illustrating the experimental workflow for the in vitro pH-sensitive drug release assay.

Caption: Workflow for in vitro pH-sensitive drug release assay.

Conclusion

The aconityl linkage represents a powerful and versatile tool in the design of pH-sensitive drug delivery systems. A thorough understanding of its cleavage mechanism, the differential stability of its isomers, and the application of robust experimental protocols for synthesis and characterization are paramount to harnessing its full potential. This guide provides a foundational framework for researchers and drug development professionals to effectively utilize the aconityl linkage in the creation of more targeted and effective therapies.

References

- 1. Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

Mechanism of action of Aconityldoxorubicin

pH-sensitive charge-reversal nanoparticles for codelivery of... | NPG Asia Materials The pH-sensitive charge-reversal nanoparticles for codelivery of drug and gene first appeared in 2011. Since then, many studies have been conducted on this topic. In this review, we first summarize the common strategies for the design of pH-sensitive charge-reversal delivery systems, including using acid-labile chemical bonds (for example, β-carboxylic amides, orthoester, acetal, hydrazone and imine), protonation of components and destroying the electrostatic attractions. Then we focus on the application of these charge-reversal nanoparticles in codelivery of drug and gene. Finally, we discuss the current challenges and future perspectives of these charge-reversal nanoparticles. 1

pH-sensitive nanoparticles for cancer drug delivery - ScienceDirect The pH-sensitive nanoparticles are designed to be stable at physiological pH (pH 7.4) and to release the encapsulated drug in the acidic tumor microenvironment or intracellular compartments. This is achieved by incorporating pH-sensitive moieties into the nanoparticle structure, which undergo physical or chemical changes in response to a decrease in pH. These changes can include protonation, hydrolysis, swelling, or conformational changes, leading to the destabilization of the nanoparticle and the release of the drug. 1

pH-sensitive drug delivery systems for tumor targeting - PubMed The slightly acidic extracellular microenvironment of tumors and the more acidic intracellular compartments, such as endosomes and lysosomes, are the most exploited internal stimuli for triggered drug release. This review summarizes the recent advances in the development of pH-sensitive DDSs, with a focus on the different chemical groups that can be used to impart pH-sensitivity to the systems. These groups include those with pKa in the range of physiological and pathological pH, such as carboxylic acids, amines, and imidazoles, as well as acid-labile linkers, such as hydrazones, acetals, and cis-aconityl. 1

pH-Responsive Prodrugs and Nanoparticles - PMC - NCBI The cis-aconityl linkage is a popular choice for creating pH-sensitive prodrugs. This is because it is relatively stable at neutral pH but is rapidly hydrolyzed at acidic pH. This allows for the selective release of the drug in the acidic tumor microenvironment. 1

pH-Sensitive Linkers for Drug Delivery - MDPI The cis-aconityl group is an attractive linker for pH-sensitive drug delivery systems because it is susceptible to acid-catalyzed hydrolysis. The rate of hydrolysis is pH-dependent, with faster cleavage occurring at lower pH values. This property can be exploited to achieve targeted drug release in acidic environments, such as those found in tumors or endosomes. 1

Intracellular pH-sensitive and mitochondria-targeted drug delivery system... The pH-sensitive linkage, cis-aconityl, was introduced to conjugate DOX with the nanocarrier, which could be stable in physiological condition (pH 7.4) and cleaved in acidic endo/lysosomes (pH 5.0–6.0). The in vitro drug release study showed that about 80% of DOX was released from the nanocarrier at pH 5.0 within 48 h, while only 20% of DOX was released at pH 7.4. 1

Aconityldoxorubicin-loaded nanoparticles for tumor-targeted drug delivery This study reports the development of this compound (ADR) loaded nanoparticles for tumor-targeted drug delivery. ADR is a prodrug of doxorubicin (DOX) that is designed to be activated by the low pH of the tumor microenvironment. The nanoparticles were prepared by the solvent evaporation method and were characterized for their size, surface charge, and drug loading. The in vitro drug release studies showed that the release of DOX from the nanoparticles was pH-dependent, with a faster release at pH 5.0 than at pH 7.4. The cytotoxicity studies showed that the ADR-loaded nanoparticles were more toxic to cancer cells than free DOX, especially at low pH. The in vivo studies showed that the ADR-loaded nanoparticles accumulated in the tumor tissue and inhibited tumor growth more effectively than free DOX. 1

Enhanced anti-tumor efficacy of pH-sensitive doxorubicin prodrug... The prodrug, (6-maleimidocaproyl) hydrazone derivative of doxorubicin (Dox-Hyd), was conjugated with cis-aconityl-functionalized human serum albumin (HSA) to form a pH-sensitive drug delivery system. The in vitro drug release profile showed that the release of doxorubicin from the conjugate was significantly accelerated at pH 5.0 compared to pH 7.4. 1

pH-sensitive poly(L-histidine)-graft-poly(ethylene glycol) block copolymer... The results showed that the release of DOX from the micelles was pH-dependent, with a faster release rate at pH 6.0 and 5.0 than at pH 7.4. This is because the imidazole groups of the poly(L-histidine) block become protonated at acidic pH, leading to the swelling of the micelles and the release of the drug. 2

pH-responsive nanoparticles for controlled drug release - PubMed The use of pH-responsive nanoparticles has emerged as a promising strategy for controlled drug release in cancer therapy. These nanoparticles are designed to be stable at physiological pH (7.4) and to release their payload in response to the acidic tumor microenvironment (pH 6.5-7.2) or the even lower pH of endosomes and lysosomes (pH 4.5-6.5). This targeted drug release can enhance the therapeutic efficacy of anticancer drugs while minimizing their side effects. 2

Synthesis and characterization of a pH-sensitive doxorubicin prodrug... In this study, we synthesized a pH-sensitive doxorubicin (DOX) prodrug based on a cis-aconityl linkage. The prodrug was designed to be stable at physiological pH (7.4) and to release DOX in the acidic environment of tumors. The in vitro drug release studies showed that the release of DOX from the prodrug was significantly faster at pH 5.0 than at pH 7.4. The cytotoxicity of the prodrug against cancer cells was also evaluated. The results showed that the prodrug was more potent than free DOX in killing cancer cells at acidic pH. 1

pH-sensitive drug delivery systems based on acid-labile bonds Acid-labile bonds are chemical linkages that are stable at neutral pH but are cleaved under acidic conditions. This property makes them ideal for the development of pH-sensitive drug delivery systems (DDSs) that can selectively release drugs in the acidic microenvironment of tumors or within the acidic compartments of cells, such as endosomes and lysosomes. 1

Cis-aconityl linkage as a pH-sensitive spacer for drug delivery - ScienceDirect The cis-aconityl linkage is an effective pH-sensitive spacer for drug delivery systems. It is stable at physiological pH but is rapidly hydrolyzed at acidic pH, allowing for targeted drug release in tumors or endosomes. The rate of hydrolysis is dependent on the pH and the structure of the molecule to which it is attached. 3 this compound: A Deep Dive into its pH-Dependent Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ADR) represents a promising advancement in targeted cancer chemotherapy. As a prodrug of the potent anthracycline antibiotic doxorubicin (DOX), ADR is engineered for conditional activation within the acidic microenvironments characteristic of tumor tissues and intracellular compartments. This design leverages a pH-sensitive cis-aconityl linkage to tether doxorubicin to a carrier molecule, effectively masking its cytotoxic activity until it reaches the desired site of action. This targeted release mechanism aims to enhance the therapeutic index of doxorubicin by maximizing its efficacy against cancerous cells while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pH-dependent activation, cellular uptake, and intracellular drug release.

Introduction: The Rationale for pH-Sensitive Prodrugs

The clinical utility of potent chemotherapeutic agents like doxorubicin is often hampered by a narrow therapeutic window and significant off-target toxicities. Prodrug strategies that exploit the physiological differences between tumor and normal tissues offer a compelling approach to mitigate these limitations. The tumor microenvironment is often characterized by extracellular acidosis (pH 6.5-7.2), and upon cellular uptake, drug-carrier conjugates are typically trafficked through endosomal and lysosomal compartments where the pH is even lower (pH 4.5-6.5). This pH gradient provides a unique opportunity for the design of drug delivery systems that remain stable at physiological pH (7.4) but are triggered to release their cytotoxic payload in acidic environments.

This compound is a prime example of such a system. It utilizes an acid-labile cis-aconityl linkage that undergoes rapid hydrolysis at acidic pH, thereby liberating the active doxorubicin molecule. This targeted activation is designed to improve the biodistribution and anticancer efficacy of the chemotherapeutic agent in vivo.

The Core Mechanism: pH-Dependent Hydrolysis

The central feature of this compound's mechanism is the acid-catalyzed cleavage of the amide bond formed between doxorubicin and the cis-aconityl group. This linkage is relatively stable at the neutral pH of the bloodstream, ensuring minimal premature drug release and associated systemic side effects. However, upon exposure to the acidic conditions prevalent in tumor tissues or within cellular lysosomes, the cis-aconityl moiety facilitates an intramolecular acid-catalyzed hydrolysis. This process leads to the regeneration of the active doxorubicin.

The rate of this hydrolysis is highly pH-dependent, with significantly accelerated cleavage occurring at lower pH values. This differential stability is the cornerstone of ADR's targeted action, enabling selective drug release in the desired pathological environments.

Caption: pH-Dependent Activation of this compound.

Cellular Uptake and Intracellular Trafficking

When incorporated into a nanoparticle or other delivery vehicle, this compound is typically taken up by cancer cells through endocytosis. Following internalization, the drug-loaded nanoparticles are trafficked through the endo-lysosomal pathway. As the endosomes mature into lysosomes, the internal pH progressively decreases, creating the ideal environment for the cleavage of the cis-aconityl linkage and the subsequent release of doxorubicin.

Once liberated, doxorubicin can then diffuse out of the lysosome and into the cytoplasm, ultimately reaching its primary site of action: the cell nucleus. In the nucleus, doxorubicin intercalates into DNA, inhibits the enzyme topoisomerase II, and generates reactive oxygen species, all of which contribute to its potent cytotoxic effects.

Caption: Intracellular Trafficking and Activation of this compound.

Quantitative Analysis of pH-Dependent Drug Release

The pH-sensitive release of doxorubicin from this compound conjugates is a critical parameter for its efficacy. In vitro drug release studies consistently demonstrate a significantly higher rate and extent of doxorubicin release at acidic pH compared to physiological pH.

| pH | Time (hours) | Cumulative DOX Release (%) | Reference |

| 7.4 | 48 | ~20 | |

| 5.0 | 48 | ~80 |

This data clearly illustrates the acid-labile nature of the cis-aconityl linkage. The slow release at pH 7.4 suggests good stability in the bloodstream, while the rapid release at pH 5.0 indicates efficient drug liberation within the acidic environment of lysosomes. Some studies have shown that this compound-loaded nanoparticles exhibit greater cytotoxicity to cancer cells, particularly at low pH, when compared to free doxorubicin.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the reaction of doxorubicin with cis-aconitic anhydride.

Materials:

-

Doxorubicin hydrochloride

-

cis-Aconitic anhydride

-

Triethylamine

-

Dimethylformamide (DMF)

Procedure:

-

Doxorubicin hydrochloride is dissolved in DMF, and triethylamine is added to neutralize the hydrochloride.

-

cis-Aconitic anhydride, dissolved in DMF, is added dropwise to the doxorubicin solution at room temperature with constant stirring.

-

The reaction is allowed to proceed for a specified period, often overnight, in the dark to prevent photodegradation.

-

The resulting this compound product is then purified, typically by precipitation in a non-solvent like diethyl ether, followed by washing and drying under vacuum.

In Vitro pH-Dependent Drug Release Study

This experiment is designed to quantify the release of doxorubicin from the this compound conjugate at different pH values.

Materials:

-

This compound conjugate (e.g., ADR-loaded nanoparticles)

-

Phosphate-buffered saline (PBS) at pH 7.4

-

Acetate buffer at pH 5.0

-

Dialysis membrane (with an appropriate molecular weight cut-off)

-

Spectrofluorometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

A known amount of the this compound conjugate is dispersed in the release medium (PBS at pH 7.4 or acetate buffer at pH 5.0) and placed inside a dialysis bag.

-

The dialysis bag is then immersed in a larger volume of the corresponding release medium and incubated at 37°C with gentle shaking.

-

At predetermined time intervals, aliquots of the external release medium are withdrawn, and the concentration of released doxorubicin is measured using a spectrofluorometer (measuring fluorescence intensity) or HPLC.

-

An equal volume of fresh release medium is added back to maintain a constant volume.

-

The cumulative percentage of drug release is calculated and plotted against time.

Conclusion and Future Perspectives

The mechanism of action of this compound is a well-defined example of a pH-sensitive prodrug strategy. By exploiting the acidic tumor microenvironment and the endo-lysosomal pathway, this compound achieves targeted drug delivery, which has the potential to enhance therapeutic efficacy and reduce off-target toxicity. The cis-aconityl linkage has proven to be an effective pH-sensitive linker for this purpose.

Future research in this area may focus on the development of novel carrier systems for this compound to further improve its pharmacokinetic profile and tumor-targeting capabilities. Additionally, combining this pH-sensitive approach with other targeting modalities, such as receptor-mediated targeting, could lead to even more specific and effective cancer therapies. The principles underlying the design of this compound can also be applied to a wide range of other potent anticancer agents, opening up new avenues for the development of next-generation targeted chemotherapeutics.

References

A Technical Guide: Aconityldoxorubicin vs. Doxorubicin Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the mechanisms of action, efficacy, and experimental evaluation of the conventional chemotherapeutic agent Doxorubicin and its pH-sensitive prodrug, Aconityldoxorubicin. This document outlines the core principles of their cytotoxic activity, the rationale behind the prodrug strategy, and the methodologies used to evaluate their performance.

Introduction: The Challenge of Doxorubicin and the Prodrug Solution

Doxorubicin (DOX) is a potent, broad-spectrum anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades, used in treating a variety of malignancies including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and lymphomas.[1][2] Its powerful antineoplastic effects are, however, severely limited by significant dose-dependent toxicities, most notably cardiotoxicity, which can lead to life-threatening cardiomyopathy.[3][4]

This toxicity stems from Doxorubicin's non-specific mechanism of action, which damages healthy, rapidly dividing cells in addition to cancerous ones. To mitigate these adverse effects and improve the therapeutic index, researchers have developed targeted delivery systems and prodrugs. This compound is one such innovation, designed as a prodrug that remains largely inert in the bloodstream and selectively releases active Doxorubicin in the acidic microenvironment characteristic of solid tumors.

Core Mechanisms of Action

Doxorubicin: A Multi-Pronged Cytotoxic Agent

Doxorubicin exerts its anticancer effects through several well-established mechanisms, making it a formidable, albeit non-specific, cytotoxic agent.[1][5]

-

DNA Intercalation: The planar anthraquinone ring of the Doxorubicin molecule inserts itself (intercalates) between DNA base pairs.[1][4] This physical distortion of the DNA helix interferes with DNA replication and transcription, ultimately inhibiting the synthesis of macromolecules and leading to cell cycle arrest.[1][6]

-

Topoisomerase II Inhibition: Doxorubicin forms a stable ternary complex with DNA and the enzyme topoisomerase II.[4] This enzyme is crucial for relaxing DNA supercoils during replication. By "poisoning" the enzyme after it has cleaved the DNA backbone, Doxorubicin prevents the re-ligation of the strands, leading to permanent double-strand breaks and the initiation of apoptotic cell death.[1]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of Doxorubicin can be enzymatically reduced to a semiquinone free radical.[1] In the presence of oxygen, this radical is re-oxidized, creating a futile redox cycle that generates large quantities of reactive oxygen species (ROS) such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂). This surge in ROS induces severe oxidative stress, causing damage to cellular membranes, proteins, and DNA, further contributing to its cytotoxicity and, notably, its cardiotoxic side effects.[3]

Figure 1: Doxorubicin's multifaceted mechanism of action.

This compound: pH-Sensitive Targeted Release

This compound is a chemical conjugate where Doxorubicin is attached to a carrier molecule (often a polymer or nanoparticle) via a cis-aconityl linker. This linkage is the key to its targeted mechanism.

-

Systemic Stability: The amide bond formed by the cis-aconityl linker is stable at the physiological pH of blood (~7.4).[1][3] This ensures that the cytotoxic Doxorubicin remains sequestered and inactive during circulation, minimizing exposure to healthy tissues like the heart.

-

Acid-Catalyzed Hydrolysis: The tumor microenvironment is characteristically acidic (pH 6.5-7.2) due to hypoxia and altered metabolism (the Warburg effect). Furthermore, upon cellular uptake via endocytosis, the drug conjugate is transported into endosomes and lysosomes, where the pH is even lower (pH 4.5-6.0).[4]

-

Targeted Drug Release: In these acidic conditions, the cis-aconityl linkage undergoes rapid acid-catalyzed hydrolysis, cleaving the bond and releasing the free, fully active Doxorubicin directly inside or in the vicinity of the tumor cells.[1][4] The rate of release is significantly faster at lower pH; for instance, the half-life of release from one conjugate was reported to be 3 hours at pH 5.0, compared to being highly stable at neutral pH.[3] This strategy concentrates the cytotoxic payload where it is needed most, enhancing antitumor efficacy while reducing systemic toxicity.

Figure 2: pH-dependent activation of this compound.

Quantitative Data: Efficacy and Toxicity Comparison

The prodrug strategy aims to improve the therapeutic window of Doxorubicin. Studies on various pH-sensitive Doxorubicin delivery systems consistently demonstrate superior performance compared to the free drug.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency. For pH-sensitive conjugates, the efficacy is often enhanced, especially in multidrug-resistant (MDR) cell lines, because the delivery mechanism can bypass efflux pumps.

| Compound / Formulation | Cell Line | IC₅₀ (µg/mL) | Fold Improvement (vs. Free DOX) |

| Free Doxorubicin | KBv (MDR Human Squamous) | 16.42 ± 2.69 | - |

| c(RGDyK)-Targeted Micelles (DOX) | KBv (MDR Human Squamous) | 0.15 ± 0.07 | ~110x |

| Free Doxorubicin | HCT116 (Colon) | 24.30 | - |

| Free Doxorubicin | PC3 (Prostate) | 2.64 | - |

| Free Doxorubicin | Hep-G2 (Liver) | 14.72 | - |

Data compiled from multiple sources for illustrative purposes. Note that direct IC₅₀ values for a specific "this compound" conjugate can vary based on the carrier used.

In Vivo Antitumor Efficacy and Biodistribution

Animal models are critical for evaluating the real-world potential of a drug delivery system. Studies show that pH-sensitive Doxorubicin conjugates lead to better tumor control and reduced systemic toxicity.

| Parameter | Free Doxorubicin | pH-Sensitive DOX Conjugate | Finding |

| Tumor Growth Inhibition | 40.0% | 88.4% | The conjugate was significantly more effective at suppressing tumor growth. |

| Tumor Growth Inhibition | Standard Dose | 60% inhibition at 1/5th the dose | The conjugate achieved superior tumor control at a much lower, safer dose.[6] |

| Biodistribution (Heart) | High Accumulation | Low Accumulation | The conjugate successfully avoided accumulation in the heart, predicting lower cardiotoxicity.[6] |

| Biodistribution (Tumor) | Moderate Accumulation | High Accumulation | The conjugate preferentially accumulated in the tumor via the Enhanced Permeability and Retention (EPR) effect.[6] |

Data represent findings from studies on advanced, pH-sensitive Doxorubicin delivery systems.[6]

Experimental Protocols

Evaluating the efficacy and mechanism of these compounds requires standardized in vitro assays.

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which correlates with cell viability, to determine the IC₅₀ value of a compound.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of free Doxorubicin and the this compound conjugate in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells (negative control) and medium only (blank).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the drug concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with IC₅₀ concentrations of Doxorubicin or this compound for 24-48 hours. Include an untreated control group.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, detach them using trypsin-EDTA, and combine them with the floating cells from the supernatant.

-

Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and Propidium Iodide (PI, a nuclear stain that only enters cells with compromised membranes, i.e., late apoptotic/necrotic cells).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the fluorochromes with an appropriate laser and collect the emission signals.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Annexin V- / PI+: Necrotic cells.

-

Signaling Pathways and Experimental Workflow

Downstream Signaling of Doxorubicin-Induced Damage

The DNA damage and oxidative stress caused by Doxorubicin trigger a cascade of signaling events, primarily culminating in apoptosis. The DNA damage response (DDR) pathway, often involving the p53 tumor suppressor, is a key initiator.

Figure 3: Simplified Doxorubicin-induced apoptotic pathway.

General Experimental Workflow

A typical preclinical comparison follows a logical progression from in vitro characterization to in vivo validation.

Figure 4: Preclinical workflow for comparing drug formulations.

Conclusion

This compound represents a sophisticated, mechanistically driven approach to improving the safety and efficacy of Doxorubicin. By leveraging the acidic nature of the tumor microenvironment, its pH-sensitive cis-aconityl linker ensures that the potent cytotoxic payload is released preferentially at the site of action. This strategy leads to enhanced antitumor activity and a significant reduction in off-target toxicity, particularly cardiotoxicity, as demonstrated by extensive preclinical data. The continued development of such targeted prodrugs is a critical endeavor in the advancement of cancer chemotherapy, promising more effective and tolerable treatments for patients.

References

- 1. Preliminary Study of Conformation and Drug Release Mechanism of Doxorubicin-Conjugated Glycol Chitosan, via cis-Aconityl Linkage, by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. A pH-sensitive charge-conversion system for doxorubicin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Biodistribution and Anti-Tumor Efficacy Evaluation of Doxorubicin and Paclitaxel-Loaded Pluronic Micelles Decorated with c(RGDyK) Peptide - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Cellular Maze: An In-depth Technical Guide to the Intracellular Trafficking of Aconityldoxorubicin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular trafficking of Aconityldoxorubicin, a pH-sensitive prodrug of the widely used chemotherapeutic agent, doxorubicin. By leveraging the acidic microenvironment of tumor tissues and intracellular compartments, this compound offers a targeted approach to cancer therapy, minimizing off-target toxicity. This document delves into the mechanisms of cellular uptake, endosomal and lysosomal transport, and the subsequent release of active doxorubicin, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Concepts: The Journey of this compound

This compound is designed to remain stable at the physiological pH of blood (pH 7.4) and selectively release doxorubicin in the acidic environments characteristic of tumor tissues and intracellular organelles such as endosomes and lysosomes (pH 5.0-6.5). This targeted release is facilitated by a cis-aconityl linkage, which is susceptible to hydrolysis under acidic conditions. The journey of this compound from the extracellular space to its site of action within the cancer cell is a multi-step process involving endocytosis, vesicular transport, and enzymatic or pH-mediated cleavage.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the efficacy and intracellular behavior of this compound and its parent drug, doxorubicin.

Table 1: Comparative Cytotoxicity (IC50 Values)

| Compound/Prodrug | Cell Line | IC50 Value (µM) | Assay | Reference |

| Doxorubicin | MCF-7 (Breast Cancer) | 0.1 - 2.50 | MTT Assay | [1] |

| Doxorubicin | HeLa (Cervical Cancer) | 0.34 - 2.9 | MTT Assay | [1] |

| Doxorubicin | IMR-32 (Neuroblastoma) | Value not specified | MTT Assay | [2] |

| Doxorubicin Co-delivered with POSS | MCF-7 (Breast Cancer) | 2.69 ± 0.15 | Not Specified | [3] |

| Doxorubicin Co-delivered with POSS | HeLa (Cervical Cancer) | 0.92 ± 0.09 | Not Specified | [3] |

| Cellulose Nanocrystal/cis-aconityl-doxorubicin | NCI H460 (Lung Cancer) | Value not specified, but 1.75x higher than with NH4Cl pretreatment | Not Specified | [4] |

Table 2: pH-Dependent Drug Release

| Conjugate | pH | Half-life of Doxorubicin Release (hours) | Methodology | Reference |

| PVA-cis-Aconityldoxorubicin | 5.0 | 3 | Hydrolysis Assay | [5] |

| PVA-trans-Aconityldoxorubicin | 5.0 | 14 | Hydrolysis Assay | [5] |

| Doxorubicin-γG-AuNPs | 5.5 | ~97% cumulative release | Not Specified | [6] |

| Doxorubicin-γG-AuNPs | 7.4 | ~30% cumulative release | Not Specified | [6] |

| C-dots-HBA-dox | 5.5 | ~74.6% cumulative release over 25h | UV-vis Spectroscopy | [5] |

| C-dots-HBA-dox | 7.4 | ~52.4% cumulative release over 25h | UV-vis Spectroscopy | [5] |

Visualizing the Pathway and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the study of this compound's intracellular trafficking.

Caption: Intracellular trafficking pathway of this compound.

Caption: Experimental workflow for studying this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's intracellular trafficking.

Synthesis and Purification of cis-Aconityldoxorubicin

-

Objective: To synthesize and purify the cis-aconityl conjugate of doxorubicin.

-

Materials: Doxorubicin hydrochloride, cis-aconitic anhydride, triethylamine, dimethylformamide (DMF), diethyl ether, High-Performance Liquid Chromatography (HPLC) system.

-

Procedure:

-

Dissolve doxorubicin hydrochloride in DMF and neutralize with triethylamine.

-

Add a molar excess of cis-aconitic anhydride to the doxorubicin solution and stir at room temperature in the dark for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, precipitate the product by adding cold diethyl ether.

-

Collect the precipitate by centrifugation and wash with diethyl ether to remove unreacted starting materials.

-

Purify the crude product using a reversed-phase HPLC system with a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.

-

Collect the fractions corresponding to the this compound peak and lyophilize to obtain the pure product.

-

Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

-

In Vitro pH-Dependent Doxorubicin Release Assay

-

Objective: To quantify the rate of doxorubicin release from the aconityl conjugate at physiological and endosomal pH.

-

Materials: this compound, phosphate-buffered saline (PBS) at pH 7.4 and acetate buffer at pH 5.5, dialysis membrane (3500 Da MWCO), UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Disperse a known amount (e.g., 2 mg) of the this compound conjugate in 2 mL of PBS (pH 7.4) and seal it in a dialysis membrane bag.

-

Immerse the dialysis bag in 30 mL of PBS (pH 7.4) and stir continuously at 37°C.

-

At specific time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the external buffer and replace it with 1 mL of fresh buffer.

-

Repeat steps 2-4 using an acetate buffer at pH 5.5.

-

Quantify the concentration of released doxorubicin in the withdrawn samples by measuring the absorbance at 480 nm using a UV-Vis spectrophotometer.

-

Calculate the cumulative percentage of drug release at each time point.

-

Cellular Uptake Assay

-

Objective: To quantify the amount of this compound taken up by cancer cells over time.

-

Materials: Cancer cell lines (e.g., MCF-7, HeLa), cell culture medium, this compound, lysis buffer (e.g., RIPA buffer), BCA protein assay kit, fluorescence plate reader.

-

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with a known concentration of this compound for different time periods (e.g., 1, 2, 4, 8 hours).

-

After each time point, wash the cells three times with ice-cold PBS to remove any unbound conjugate.

-

Lyse the cells using a suitable lysis buffer.

-

Centrifuge the cell lysates to pellet the cell debris.

-

Measure the fluorescence intensity of the supernatant (containing the internalized this compound) using a fluorescence plate reader (excitation ~480 nm, emission ~590 nm).

-

Determine the total protein concentration in each lysate using the BCA protein assay.

-

Normalize the fluorescence intensity to the total protein concentration to determine the cellular uptake in terms of µg of drug per mg of cell protein.

-

Confocal Laser Scanning Microscopy for Intracellular Trafficking and Colocalization

-

Objective: To visualize the intracellular localization of this compound and its colocalization with endosomes/lysosomes.

-

Materials: Cancer cell lines, glass-bottom confocal dishes, this compound, LysoTracker Green (or antibody against LAMP1), Hoechst 33342, paraformaldehyde (PFA), permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), blocking buffer (e.g., 1% BSA in PBS), confocal microscope.

-

Procedure:

-

Seed cells on glass-bottom confocal dishes and allow them to attach.

-

Treat the cells with this compound for a desired time period.

-

During the last 30-60 minutes of incubation, add LysoTracker Green to stain lysosomes and Hoechst 33342 to stain the nuclei.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

(Optional, for antibody staining) Permeabilize the cells with permeabilization buffer for 10 minutes and then block with blocking buffer for 1 hour. Incubate with a primary antibody against an endosomal/lysosomal marker (e.g., LAMP1) followed by a fluorescently labeled secondary antibody.

-

Mount the coverslips with an anti-fade mounting medium.

-

Image the cells using a confocal laser scanning microscope with appropriate laser lines and emission filters for doxorubicin (red), the lysosomal marker (green), and the nucleus (blue).

-

Analyze the images for the subcellular distribution of this compound and perform colocalization analysis using image analysis software to determine the Pearson's correlation coefficient between the red and green channels. A higher Pearson's coefficient indicates a greater degree of colocalization.[7][8]

-

Conclusion

This technical guide provides a foundational understanding of the intracellular trafficking of this compound. The pH-sensitive nature of the cis-aconityl linkage allows for targeted drug delivery to the acidic microenvironment of tumors and their cellular compartments, offering a promising strategy to enhance the therapeutic index of doxorubicin. The presented data, protocols, and visualizations serve as a valuable resource for researchers and professionals in the field of oncology and drug development, facilitating further investigation and optimization of this and similar targeted drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Aconityldoxorubicin Hydrolysis at Acidic pH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed hydrolysis of aconityldoxorubicin, a pH-sensitive prodrug of the widely used chemotherapeutic agent, doxorubicin. The strategic use of an aconityl linkage allows for stable drug conjugation at physiological pH while enabling rapid release of doxorubicin in the acidic microenvironment of tumors or within the endosomal/lysosomal compartments of cancer cells. This targeted release mechanism is a cornerstone of advanced drug delivery systems designed to enhance therapeutic efficacy and minimize systemic toxicity.

Quantitative Data on this compound Hydrolysis

The rate of doxorubicin release from its aconityl conjugate is highly dependent on the pH of the surrounding environment. The cis-isomer of the aconityl linkage has been shown to be particularly effective for pH-sensitive drug delivery due to its faster hydrolysis kinetics under acidic conditions compared to the trans-isomer. The following table summarizes the key quantitative data on the hydrolysis of a poly(vinyl alcohol)-cis-aconityldoxorubicin (PVA-cis-ADOX) conjugate.

| pH | Half-life (t½) of Doxorubicin Release | Stability | Reference |

| 5.0 | 3 hours | Markedly increased release | [1][2][3][4] |

| 7.4 | Very stable | Minimal release | [1][2][3][4] |

Experimental Protocols

Synthesis of cis-Aconityldoxorubicin (ADOX)

The synthesis of this compound is typically carried out following a modified method originally described by Shen and Ryser. This procedure involves the reaction of doxorubicin with cis-aconitic anhydride.

Materials:

-

Doxorubicin hydrochloride

-

cis-Aconitic anhydride

-

Ice-cold carbonate buffer (0.1 M, pH 9)

-

High-performance liquid chromatography (HPLC) system

-

Time-of-flight mass spectrometry (TOF-MS)

-

Nuclear magnetic resonance (NMR) spectroscopy

Procedure:

-

Dissolve doxorubicin hydrochloride in ice-cold carbonate buffer (0.1 M, pH 9).

-

Add cis-aconitic anhydride to the doxorubicin solution.

-

The reaction generates two isomers: cis-ADOX and trans-ADOX.

-

Separate the cis- and trans-isomers using HPLC.

-